2-methoxy-4-methylpent-4-enoic acid
Description
Significance of Multifunctional Carboxylic Acids in Organic Synthesis
Multifunctional carboxylic acids are organic compounds that contain a carboxyl group (-COOH) along with one or more other functional groups. longdom.org This combination of reactive sites within a single molecule makes them exceptionally valuable as building blocks in organic synthesis. longdom.orgnih.gov The presence of multiple functionalities allows for a wide range of chemical transformations, enabling the construction of complex molecular structures that are often found in natural products, pharmaceuticals, and advanced materials. longdom.orgresearchgate.net
The carboxyl group itself is a versatile functional handle. longdom.org It can participate in a variety of reactions, including esterification, amidation, and reduction to alcohols. longdom.org Furthermore, its acidic nature can be exploited to direct reactions at other positions within the molecule. princeton.eduacs.org When combined with other reactive moieties, such as alkenes or ethers, the synthetic utility of the molecule expands significantly. For instance, the double bond in an unsaturated carboxylic acid can undergo addition reactions, while an ether linkage can be cleaved under specific conditions to reveal a hydroxyl group. libretexts.org This ability to selectively address different functional groups is a cornerstone of modern synthetic strategy, allowing for the efficient and controlled assembly of target molecules. researchgate.net
Structural Peculiarities of 2-Methoxy-4-methylpent-4-enoic Acid: Chiral Center and Terminal Alkene
This compound possesses a unique molecular architecture defined by two key features: a chiral center at the α-carbon (the carbon atom adjacent to the carboxyl group) and a terminal alkene at the opposite end of the molecule. uni.lu
A molecule is considered chiral if it is non-superimposable on its mirror image. wikipedia.orglibretexts.org In this compound, the α-carbon is bonded to four different groups: a hydrogen atom, a carboxyl group, a methoxy (B1213986) group (-OCH3), and a 2-methylallyl group. This arrangement creates a stereocenter, meaning the molecule can exist as two distinct enantiomers (mirror images). wikipedia.org The presence of a chiral center is highly significant in the synthesis of biologically active compounds, as often only one enantiomer exhibits the desired therapeutic effect. researchgate.nettcichemicals.com
Overview of Research Trajectories for Related α-Substituted Pentenoic Acid Derivatives
Research into α-substituted pentenoic acid derivatives has explored various synthetic strategies and applications. A significant area of focus has been the development of methods for creating these structures with high stereocontrol.
One of the most powerful methods for synthesizing γ,δ-unsaturated esters, which are precursors to the corresponding carboxylic acids, is the Johnson-Claisen rearrangement. name-reaction.comwikipedia.orgtcichemicals.com This reaction involves heating an allylic alcohol with a trialkyl orthoacetate in the presence of a mild acid catalyst. name-reaction.comnumberanalytics.com The reaction proceeds through a name-reaction.comname-reaction.com-sigmatropic rearrangement of a ketene (B1206846) acetal (B89532) intermediate to form the γ,δ-unsaturated ester. numberanalytics.com The stereochemical outcome of the Johnson-Claisen rearrangement is often predictable, making it a valuable tool for asymmetric synthesis.
Other variations of the Claisen rearrangement, such as the Ireland-Claisen rearrangement, have also been employed to generate γ,δ-unsaturated carboxylic acids directly from allylic carboxylates. wikipedia.orglibretexts.org Additionally, research has investigated the synthesis and reactivity of other α-substituted unsaturated acids, including α-hydroxy and α-amino derivatives, which are also valuable chiral building blocks. nih.gov The study of these related compounds provides a broader context for understanding the potential applications of this compound in the synthesis of more complex and biologically relevant molecules.
Structure
3D Structure
Properties
CAS No. |
40539-01-3 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-methoxy-4-methylpent-4-enoic acid |
InChI |
InChI=1S/C7H12O3/c1-5(2)4-6(10-3)7(8)9/h6H,1,4H2,2-3H3,(H,8,9) |
InChI Key |
XYWQBAVTEGKRQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C(=O)O)OC |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methoxy 4 Methylpent 4 Enoic Acid
Total Synthesis Approaches to the Core Structure
The creation of the foundational framework of 2-methoxy-4-methylpent-4-enoic acid hinges on the precise and controlled manipulation of precursor molecules. Key to this is the strategic functionalization of unsaturated systems, the stereospecific introduction of the critical methoxy (B1213986) group, and the ultimate formation of the carboxylic acid moiety.
Regioselective Functionalization of Unsaturated Precursors
The synthesis of the carbon skeleton of this compound often commences with readily available unsaturated precursors. A common strategy involves the use of molecules such as 4-methylpent-4-en-1-ol or related unsaturated esters. The regioselective functionalization of the double bond is a critical step in elaborating the desired structure.
One potential pathway involves the hydroboration-oxidation of a protected form of 4-methylpent-4-enal. This reaction sequence allows for the anti-Markovnikov addition of a hydroxyl group to the terminal carbon of the double bond, which can then be further manipulated. The use of bulky boranes can enhance the regioselectivity of this addition. Another approach could utilize allylic functionalization of a suitable precursor, such as 4-methylpent-4-enoic acid itself, though controlling the regioselectivity of such reactions can be challenging.
| Precursor | Reagent | Product | Regioselectivity |
| 4-methylpent-4-enal | 1. 9-BBN, THF 2. H₂O₂, NaOH | 4-methyl-5-hydroxypentanal | >95% (anti-Markovnikov) |
| Methyl 4-methylpent-4-enoate | 1. SeO₂ 2. Ac₂O | Methyl 2-acetoxy-4-methylpent-4-enoate | Variable |
Stereoselective Introduction of the Methoxy Group
With the carbon backbone established, the introduction of the methoxy group at the C2 position is a pivotal transformation. The stereochemistry at this center is crucial for the biological activity of many chiral molecules.
A prevalent method for introducing an alkoxy group, such as methoxy, is through the Williamson ether synthesis. This involves the deprotonation of a hydroxyl group at the C2 position to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent like methyl iodide or dimethyl sulfate. To achieve stereoselectivity, the preceding hydroxylation step must be stereocontrolled. For instance, Sharpless asymmetric dihydroxylation of a suitable unsaturated precursor could yield a diol with a specific stereochemistry, which can then be selectively methylated.
Alternatively, methoxy groups can be introduced via the SN' cyclization of organolithium species onto a stereogenic methoxy alkene. nih.gov This method has shown high syn-SN' selectivity, allowing for the control of the newly formed stereocenter. nih.gov The presence of a methoxy group can also influence the reactivity and stereoselectivity of subsequent reactions. researchgate.net
| Substrate | Reagent | Conditions | Product Stereochemistry |
| (R)-2-hydroxy-4-methylpent-4-enoic acid ester | 1. NaH, THF 2. CH₃I | 0 °C to rt | (R)-2-methoxy-4-methylpent-4-enoic acid ester |
| (S)-2-hydroxy-4-methylpent-4-enoic acid ester | 1. NaH, THF 2. CH₃I | 0 °C to rt | (S)-2-methoxy-4-methylpent-4-enoic acid ester |
Carboxylic Acid Formation Strategies
The final step in the total synthesis is the formation of the carboxylic acid group. This can be achieved through various oxidative methods, depending on the nature of the precursor.
If the synthesis starts from an alcohol, such as 2-methoxy-4-methylpent-4-en-1-ol, a two-step oxidation process is typically employed. The primary alcohol is first oxidized to an aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or by a Swern oxidation. chemicalbook.com The resulting aldehyde is then further oxidized to the carboxylic acid using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). Alternatively, a one-pot oxidation of the primary alcohol directly to the carboxylic acid can be accomplished using powerful oxidants, though this may sometimes lead to over-oxidation or side reactions.
Another common strategy is the hydrolysis of a nitrile or an ester group. If the synthesis is designed to incorporate a nitrile or ester functionality at the C1 position, simple acidic or basic hydrolysis will yield the desired carboxylic acid. byjus.com
| Precursor | Reagent | Product |
| 2-methoxy-4-methylpent-4-en-1-ol | 1. PCC, DCM 2. KMnO₄, H₂O/acetone | This compound |
| Methyl 2-methoxy-4-methylpent-4-enoate | 1. LiOH, THF/H₂O 2. H₃O⁺ | This compound |
| 2-methoxy-4-methylpent-4-enenitrile | H₂SO₄, H₂O, heat | This compound |
Asymmetric Synthesis of Enantiopure this compound
For applications where a single enantiomer of this compound is required, asymmetric synthesis methodologies are employed. These strategies aim to control the formation of the chiral center at C2, leading to a product with high enantiomeric excess.
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.orgyork.ac.uksigmaaldrich.com
A well-established approach involves the use of Evans oxazolidinone auxiliaries. wikipedia.org The synthesis would begin by acylating a chiral oxazolidinone with a suitable acyl chloride. The resulting N-acyloxazolidinone can then undergo stereoselective alkylation. For the synthesis of this compound, a potential strategy would involve the alkylation of an N-(α-methoxyacetyl)oxazolidinone with an appropriate allyl halide. The chiral auxiliary shields one face of the enolate, directing the incoming electrophile to the opposite face and thereby establishing the stereochemistry at the α-carbon. Subsequent cleavage of the auxiliary affords the enantiomerically enriched carboxylic acid. wikipedia.org
| Chiral Auxiliary | Alkylating Agent | Diastereoselectivity (d.r.) |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Allyl iodide | >95:5 |
| (S)-4-benzyloxazolidin-2-one | 3-methylbut-3-en-1-yl bromide | >95:5 |
Asymmetric Catalysis for Chiral Center Induction
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a small amount of a chiral catalyst is needed to generate large quantities of the chiral product. nih.gov
For the synthesis of this compound, a key step that could be rendered asymmetric is the introduction of the methoxy group or the formation of the C-C bond at the α-position. For instance, an asymmetric version of the Michael addition of a methoxide (B1231860) equivalent to an α,β-unsaturated ester could be envisioned, using a chiral catalyst to control the stereochemical outcome.
More recently, the development of enantioselective carbonylative coupling reactions has provided a powerful tool for the synthesis of chiral carboxylic acid derivatives. acs.org A strategy could involve the nickel-catalyzed asymmetric carbonylative coupling of a suitable benzylic or related C(sp³)-halide with an amine in the presence of a chiral phosphine (B1218219) ligand. acs.org While not directly applicable to the aliphatic target molecule, the principles of this methodology could inspire the development of new catalytic systems for the asymmetric synthesis of this compound.
| Catalytic System | Reaction Type | Enantiomeric Excess (ee) |
| Chiral Lewis Acid Catalyst | Michael Addition | Up to 99% |
| Chiral Transition Metal Complex | Asymmetric Hydrogenation of an unsaturated precursor | Up to 99% |
Enantioselective Transformations of Achiral Precursors
The synthesis of a single enantiomer of this compound from achiral starting materials would be a key objective for many applications. One plausible strategy involves the use of chiral auxiliaries. For instance, an achiral α-hydroxy acid precursor could be attached to a chiral auxiliary, followed by methylation of the hydroxyl group. Subsequent stereoselective alkylation at the α-position with an appropriate isobutenyl-containing electrophile, guided by the chiral auxiliary, would establish the desired stereocenter. Cleavage of the auxiliary would then yield the enantiomerically enriched target acid.
Alternatively, asymmetric catalysis could provide a more atom-economical approach. A potential route could involve the asymmetric hydrogenation of a corresponding α,β-unsaturated ester, though this would necessitate a different substitution pattern than that present in the target molecule. A more direct, albeit challenging, approach would be the development of a catalytic enantioselective methoxylation of a suitable pentenoate derivative.
Chemoenzymatic Routes for Selective Production
The integration of enzymatic methods with traditional chemical synthesis offers powerful tools for achieving high selectivity under mild conditions.
Enzyme-Catalyzed Resolution of Racemic Mixtures
A common chemoenzymatic strategy for obtaining enantiomerically pure compounds is the kinetic resolution of a racemic mixture. In a hypothetical scenario, a racemic mixture of this compound or its ester derivative could be subjected to an enzymatic reaction. Lipases are frequently employed for such transformations due to their stereoselectivity.
For example, a lipase (B570770) could selectively hydrolyze one enantiomer of a racemic ester of this compound, leaving the unreacted ester enantiomerically enriched. The separated acid and ester could then be isolated. The choice of lipase and reaction conditions would be critical to achieving a high enantiomeric excess (e.e.) and yield.
Table 1: Hypothetical Lipase-Catalyzed Kinetic Resolution of Racemic 2-Methoxy-4-methylpent-4-enoate
| Lipase Source | Substrate | Solvent | Outcome |
| Candida antarctica Lipase B (CALB) | Racemic methyl 2-methoxy-4-methylpent-4-enoate | Hexane | Selective hydrolysis of one enantiomer |
| Pseudomonas cepacia Lipase (PCL) | Racemic ethyl 2-methoxy-4-methylpent-4-enoate | Toluene | Enantioselective transesterification |
Biocatalytic Approaches for Direct Synthesis
Direct biocatalytic synthesis of this compound from a simpler precursor represents a highly desirable but challenging goal. This would likely require the discovery or engineering of novel enzymes capable of recognizing a suitable substrate and catalyzing the specific methoxylation and/or carbon-carbon bond formation reactions. While no such specific biocatalyst is currently documented for this molecule, the field of enzyme engineering is rapidly advancing, making such possibilities conceivable in the future.
Integration of Biocatalysis in Multi-Step Chemical Syntheses
A more practical near-term approach would be the integration of a biocatalytic step within a larger chemical synthesis workflow. For instance, a key chiral intermediate could be prepared using an enzymatic reaction, which is then elaborated through chemical steps to the final product. An example could be the enzymatic reduction of a ketone precursor to a chiral alcohol, which then serves as a stereodefined starting material for the subsequent introduction of the methoxy and carboxylic acid functionalities. This chemoenzymatic approach often leads to more efficient and sustainable synthetic routes. iaph.in
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry is crucial for developing sustainable synthetic processes.
Solvent-Free or Aqueous Reaction Systems
Traditional organic synthesis often relies on volatile and potentially hazardous organic solvents. A key goal in green chemistry is to replace these with more environmentally benign alternatives. For the hypothetical synthesis of this compound, several green chemistry principles could be applied.
The use of water as a solvent is highly attractive due to its non-toxicity, non-flammability, and abundance. researchgate.net While the solubility of nonpolar organic reactants can be a challenge, techniques such as the use of co-solvents or phase-transfer catalysts can facilitate reactions in aqueous media. For example, certain enzymatic reactions, like those involving lipases, can be performed in aqueous emulsions or biphasic systems.
Solvent-free reactions, where the neat reactants are mixed, often with a solid catalyst, represent another green approach. These conditions can lead to higher reaction rates and simpler product isolation. Microwave-assisted synthesis is another technique that can accelerate reactions and often allows for the use of greener solvents or even solvent-free conditions. researchgate.net
Table 2: Potential Green Solvents for the Synthesis of this compound
| Green Solvent | Rationale for Use | Potential Synthetic Step |
| Water | Environmentally benign, non-toxic, non-flammable | Enzymatic resolutions, certain coupling reactions |
| Ethanol | Renewable, biodegradable, lower toxicity than many organic solvents | Esterification, as a co-solvent with water |
| Supercritical CO₂ | Non-toxic, non-flammable, easily removed | Extractions, certain catalytic reactions |
| Ionic Liquids | Low volatility, tunable properties | As catalysts and/or solvents for various transformations |
Atom-Economical Transformations
The concept of atom economy, developed by Barry Trost, is a cornerstone of green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the final desired product. nih.govjk-sci.comprimescholars.com The goal is to maximize this incorporation, thereby minimizing waste. numberanalytics.commonash.edu Addition and rearrangement reactions are considered highly atom-economical as they, in theory, can incorporate all reactant atoms into the product, achieving 100% atom economy. nih.govbuecher.dechemrxiv.org In contrast, substitution and elimination reactions inherently generate byproducts, leading to lower atom economy. buecher.de
For a molecule like this compound, atom-economical transformations would focus on constructing the carbon skeleton and introducing the methoxy and carboxylic acid functionalities with minimal generation of stoichiometric waste.
A highly promising and atom-efficient strategy for creating the α-methoxy-acid moiety is through catalytic methoxycarbonylation. This class of reactions involves the addition of carbon monoxide (CO) and methanol (B129727) across an alkene double bond, typically catalyzed by a transition metal complex. researchgate.netsemanticscholar.org This method is attractive because it directly converts simple, readily available feedstocks into more complex and valuable esters, which can subsequently be hydrolyzed to the target carboxylic acid. researchgate.net
The general transformation is as follows:
Alkene + CO + CH₃OH → Methyl Ester
This process is a prime example of an addition reaction, where the atoms from the alkene, carbon monoxide, and methanol are all incorporated into the ester product. jocpr.com Palladium and ruthenium-based catalysts are commonly employed for this transformation. researchgate.netresearchgate.net
The mechanism of palladium-catalyzed alkoxycarbonylation of alkenes can proceed through two primary pathways: the "hydride cycle" and the "alkoxy cycle". semanticscholar.orgacs.org
Hydride Cycle: This pathway is often favored under acidic conditions and begins with the insertion of an alkene into a palladium-hydride bond. acs.org This is followed by CO insertion into the resulting palladium-alkyl bond to form a palladium-acyl complex. The final step is alcoholysis (reaction with methanol), which releases the ester product and regenerates the active catalyst. acs.orgrsc.org
Alkoxy Cycle: This route involves the migratory insertion of CO into a palladium-methoxy bond, followed by the insertion of the alkene. semanticscholar.org
For the synthesis of a precursor to this compound, a suitable starting material would be an alkene such as 4-methyl-1,3-pentadiene. The regioselectivity of the methoxycarbonylation reaction would be a critical factor in ensuring the desired substitution pattern. The choice of catalyst, ligands, and reaction conditions plays a crucial role in controlling this selectivity, directing the addition to produce either the linear or branched ester product. semanticscholar.org
The following table summarizes research findings on various catalytic systems used for the methoxycarbonylation of alkenes, illustrating the conditions and catalysts that enable these atom-economical transformations.
| Catalyst System | Substrate | Temperature (°C) | CO Pressure (MPa) | Key Findings | Reference |
| Ru/NbOₓ | Styrene | 170 | 0.1 | Demonstrated high activity and selectivity at low CO pressure. | researchgate.net |
| [Pd₂(dba)₃]/L2* | Ethylene | - | - | Metal-ligand cooperation facilitates the rate-determining alcoholysis step. | rsc.org |
| PdCl₂ / p-benzoquinone | Styrene | - | - | Reaction can be selective for either saturated or unsaturated esters depending on the oxidant. | acs.org |
| Ru/Deep Eutectic Solvent | Alkenes | - | - | An efficient system that operates without the need for corrosive acid additives. | researchgate.net |
*L2 = 1,1′-bis(tert-butyl(pyridin-2-yl)phosphanyl)ferrocene
Beyond methoxycarbonylation, other types of reactions fit the principles of atom economy and could theoretically be applied.
Rearrangement Reactions: Isomerization reactions, which rearrange the atoms of a molecule without any loss, are perfectly atom-economical. nih.govjk-sci.com A strategy could involve synthesizing an isomer of the target compound that can be catalytically rearranged into the desired this compound structure.
Addition Reactions: Michael-type additions or other conjugate additions could be envisioned to introduce the methoxy group in an atom-economical fashion to a suitable α,β-unsaturated carbonyl precursor. buecher.deacs.org
These approaches underscore the modern emphasis in organic synthesis on designing routes that are not only high-yielding but also inherently efficient and environmentally benign by maximizing the use of all reactant materials. numberanalytics.com
Chemical Reactivity and Transformation Mechanisms of 2 Methoxy 4 Methylpent 4 Enoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group capable of undergoing a range of transformations, including conversion to esters and amides, reduction, and decarboxylation.
Carboxylic acids readily react with alcohols in the presence of an acid catalyst to form esters, a process known as Fischer esterification. alfa-chemistry.comvaia.com This is a reversible equilibrium-driven reaction. For 2-methoxy-4-methylpent-4-enoic acid, this reaction would proceed by protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol, and subsequent elimination of water to yield the corresponding ester. Similarly, amidation can be achieved by reacting the carboxylic acid with an amine. This typically requires the use of a coupling agent, such as a carbodiimide, to activate the carboxylic acid and facilitate the formation of the amide bond, as direct reaction is generally slow.
The following table illustrates the expected products from these reactions with simple alcohols and amines.
| Reactant Type | Specific Reactant | Product Name | Product Structure |
| Alcohol | Methanol (B129727) | Methyl 2-methoxy-4-methylpent-4-enoate | C₉H₁₆O₃ |
| Alcohol | Ethanol | Ethyl 2-methoxy-4-methylpent-4-enoate | C₁₀H₁₈O₃ |
| Amine | Ammonia | 2-methoxy-4-methylpent-4-enamide | C₇H₁₃NO₂ |
| Amine | Methylamine | N-methyl-2-methoxy-4-methylpent-4-enamide | C₈H₁₅NO₂ |
Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. chemguide.co.uk The reaction proceeds via a complex aluminum alkoxide intermediate, which is then hydrolyzed to yield the primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. libretexts.org The reduction of this compound with LiAlH₄ is expected to yield 2-methoxy-4-methylpent-4-en-1-ol.
Stopping the reduction at the aldehyde stage is challenging because aldehydes are more reactive towards reduction than carboxylic acids. chemguide.co.uk However, the use of modified, sterically hindered, and less reactive hydride reagents, such as lithium tri-tert-butoxyaluminohydride (LTBAH), can sometimes allow for the isolation of the aldehyde from the reduction of a related acid chloride. libretexts.org
| Reagent | Expected Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | 2-methoxy-4-methylpent-4-en-1-ol | Complete reduction to the primary alcohol. |
| Lithium tri-tert-butoxyaluminohydride (from the corresponding acid chloride) | 2-methoxy-4-methylpent-4-enal | Partial reduction to the aldehyde may be possible under controlled conditions. |
Decarboxylation is a reaction that removes a carboxyl group, releasing carbon dioxide. wikipedia.org Simple aliphatic carboxylic acids are generally stable and require high temperatures to decarboxylate. The reaction is facilitated by the presence of an electron-withdrawing group at the β-position (e.g., β-keto acids), which can stabilize the carbanion intermediate formed during the reaction. wikipedia.org
This compound lacks such a β-activating group. The α-methoxy group is not known to significantly promote thermal decarboxylation. Therefore, it is predicted that this compound would be relatively resistant to simple thermal decarboxylation. Alternative, more specialized methods, such as oxidative decarboxylation (e.g., Hunsdiecker reaction) or radical-based methods, would likely be required to achieve this transformation. organic-chemistry.org
Reactions Involving the Terminal Alkene Functional Group
The terminal double bond in this compound is susceptible to attack by electrophiles and can participate in cycloaddition reactions. Its reactivity is modulated by the adjacent alkyl substituent and the electron-withdrawing α-alkoxy-acid moiety.
Alkenes undergo electrophilic addition, where the electron-rich double bond attacks an electrophile. libretexts.org The reaction proceeds through a carbocation intermediate. According to Markovnikov's rule, in the addition of a protic acid (H-X) to an unsymmetrical alkene, the proton adds to the carbon atom that has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. utdallas.edu
For this compound, the addition of an electrophile like H⁺ would occur at the terminal CH₂ carbon, generating a more stable tertiary carbocation at the C4 position. This intermediate would then be attacked by the nucleophile.
| Reagent | Reaction Type | Expected Major Product |
| Br₂ | Halogenation | 2-(1,2-dibromo-2-methylpropyl)-2-methoxyacetic acid |
| HBr | Hydrohalogenation | 2-(2-bromo-2-methylpropyl)-2-methoxyacetic acid |
| H₂O, H₂SO₄ (cat.) | Hydration | 2-(2-hydroxy-2-methylpropyl)-2-methoxyacetic acid |
Cycloaddition reactions are powerful methods for forming cyclic compounds. The terminal alkene in this compound can act as the 2π-electron component in these transformations.
Diels-Alder Reaction : The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. researchgate.net The reaction is facilitated by electron-withdrawing groups on the dienophile. tandfonline.comresearchgate.net The presence of the carboxylic acid and α-methoxy groups renders the alkene in this compound electron-deficient, making it a suitable dienophile for reactions with electron-rich dienes. For example, reaction with a simple diene like 1,3-butadiene (B125203) would be expected to yield a substituted cyclohexene.
1,3-Dipolar Cycloadditions : This reaction occurs between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. numberanalytics.com Similar to the Diels-Alder reaction, electron-deficient alkenes are excellent dipolarophiles for reactions with electron-rich 1,3-dipoles. organic-chemistry.org Therefore, this compound is expected to react readily with 1,3-dipoles such as azides, nitrile oxides, and nitrones to generate a variety of five-membered heterocycles. youtube.com
Olefin Metathesis for Chain Elongation or Cyclization
Olefin metathesis is a powerful reaction in organic synthesis that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. researchgate.netharvard.edu For this compound, both cross-metathesis and ring-closing metathesis are theoretically possible, depending on the reaction partner.
In a cross-metathesis reaction, this compound would react with another olefin to generate new alkene products. For instance, reaction with a simple terminal alkene in the presence of a Grubbs-type catalyst would lead to a mixture of products, including a longer-chain α-methoxy acid. The equilibrium nature of olefin metathesis means that driving the reaction towards the desired product, for example by using an excess of one reactant or by removing a volatile byproduct like ethylene, is often necessary. organic-chemistry.org The reactivity in cross-metathesis is also influenced by the electronic nature and steric hindrance of the participating olefins. nih.gov
Ring-closing metathesis (RCM) would require prior modification of the molecule to introduce a second terminal alkene. While not an inherent reaction of this compound itself, this highlights the potential for this compound to serve as a building block for the synthesis of cyclic structures.
The general mechanism for olefin metathesis, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate between the catalyst's metal-carbene bond and the olefin. researchgate.netlibretexts.org This intermediate can then cleave in a productive manner to yield a new olefin and a regenerated metal-carbene complex that continues the catalytic cycle.
Table 1: Representative Examples of Olefin Metathesis on Structurally Related Unsaturated Acids
| Substrate | Reaction Type | Catalyst | Product(s) | Observations | Reference(s) |
| Unsaturated fatty acids (e.g., from soy, linseed oil) | Self-metathesis | Grubbs second-generation catalyst | Long-chain unsaturated α,ω-dicarboxylic acids and internal olefins | High conversion (up to 86%) and good yields of diacids (up to 75%) can be achieved under solvent-free conditions. | researchgate.net |
| 1-Decene and N-benzyloxyacrylamide | Cross-metathesis | Grubbs second-generation catalyst | (E)-N-(benzyloxy)undec-2-enamide | Good yields (81%) are obtained, demonstrating the utility of cross-metathesis for forming new C-C bonds with functionalized alkenes. | nih.gov |
This table presents data for analogous compounds to illustrate the principles of olefin metathesis, as specific data for this compound is not available.
Catalytic Hydrogenation and Hydroformylation
The terminal double bond in this compound is susceptible to catalytic hydrogenation and hydroformylation, reactions that introduce new functionality at the terminus of the molecule.
Catalytic Hydrogenation of the alkene moiety would lead to the formation of the corresponding saturated α-methoxy acid, 2-methoxy-4-methylpentanoic acid. This reaction is typically carried out using hydrogen gas in the presence of a heterogeneous metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. libretexts.orgyoutube.com The hydrogenation process generally occurs via syn-addition of two hydrogen atoms to the same face of the double bond. youtube.com Catalyst poisoning by sulfur-containing impurities or certain nitrogenous compounds can be a challenge in catalytic hydrogenations. youtube.com
Hydroformylation , also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. This reaction is catalyzed by transition metal complexes, typically of rhodium or cobalt, in the presence of syngas (a mixture of carbon monoxide and hydrogen). youtube.com For a terminal alkene like the one in this compound, hydroformylation can produce two isomeric aldehydes: the linear product (5-formyl-2-methoxy-4-methylpentanoic acid) and the branched product (2-methoxy-4-methyl-4-(formylmethyl)pentanoic acid). The regioselectivity of the reaction (the ratio of linear to branched products) is highly dependent on the catalyst system, particularly the nature of the ligands on the metal center. researchgate.netmdpi.com Bulky phosphine (B1218219) or phosphite (B83602) ligands often favor the formation of the linear aldehyde. researchgate.net
Table 2: General Conditions for Catalytic Hydrogenation and Hydroformylation of Terminal Alkenes
| Reaction | Catalyst System | Typical Conditions | Product Type(s) | Key Considerations | Reference(s) |
| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | Saturated alkane | Syn-addition of hydrogen; catalyst can be poisoned. | libretexts.orgyoutube.com |
| Hydroformylation | Rh or Co complexes with phosphine/phosphite ligands | Syngas (CO/H₂), elevated temperature and pressure | Linear and/or branched aldehydes | Regioselectivity is controlled by the catalyst and ligands. | youtube.comresearchgate.netmdpi.com |
This table provides generalized conditions for reactions on terminal alkenes, as specific data for this compound is not available.
Transformations at the Methoxy-Substituted Chiral Center
The stereocenter at the α-carbon, bearing the methoxy (B1213986) group, is a key structural feature of this compound. Reactions at this center can lead to changes in stereochemistry or modification of the methoxy group itself.
Reactions involving the α-carbon of carboxylic acids and their derivatives can proceed through enol or enolate intermediates, which can lead to racemization or stereoinversion if the α-carbon is a chiral center. msu.edulibretexts.org For this compound, treatment with a strong base could deprotonate the α-carbon, forming an enolate. Reprotonation of this planar enolate can occur from either face, leading to a racemic mixture.
However, certain reactions can proceed with retention of stereochemistry. For example, copper-catalyzed cross-coupling reactions of α-alkoxyalkylstannanes with thiol esters have been shown to proceed with complete retention of configuration at the α-alkoxy substituted stereocenter. While this is not a direct reaction of the carboxylic acid, it demonstrates that transformations at the α-alkoxy center without loss of stereochemical information are possible through appropriate synthetic design.
The cleavage of the methyl-oxygen bond of the methoxy group is a common transformation in organic synthesis. This demethylation can be achieved using various reagents. For example, Lewis acids such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃) are often used to cleave methoxy ethers. google.com In some cases, selective demethylation can be achieved. For instance, in systems with multiple methoxy groups, the regioselectivity of cleavage can be influenced by the choice of reagent and reaction conditions. google.com
Another approach for the cleavage of methoxy groups involves radical reactions. For example, in carbohydrate chemistry, a method for the selective cleavage of a methoxy group adjacent to a hydroxyl group has been developed. This involves the generation of an alkoxyl radical from the hydroxyl group, which then abstracts a hydrogen atom from the neighboring methoxy group, leading to an acetal (B89532) that can be subsequently hydrolyzed. nih.govacs.org While this specific methodology requires a neighboring hydroxyl group, it highlights the potential for radical-based approaches for methoxy group modification.
Interconversion of the methoxy group to other alkoxy groups is also feasible, typically through cleavage to the corresponding alcohol followed by re-alkylation.
Table 3: Reagents for Methoxy Group Cleavage
| Reagent(s) | Substrate Type | General Conditions | Product | Reference(s) |
| Boron tribromide (BBr₃) | Aryl methyl ethers | Inert solvent (e.g., CH₂Cl₂) | Phenol | General textbook knowledge |
| Aluminum chloride (AlCl₃) | Aromatic methoxy compounds | Organic solvent, often with heating | Phenol | google.com |
| (PhI(OAc)₂) and Iodine | Methoxy group adjacent to a hydroxyl group | Photochemical or thermal initiation | Diol (after hydrolysis of intermediate acetal) | nih.govacs.org |
This table presents general methods for methoxy group cleavage on related structures, as specific data for this compound is not available.
Intramolecular Reactions and Cyclization Strategies
The presence of both a carboxylic acid and a double bond in this compound allows for various intramolecular cyclization reactions, leading to the formation of heterocyclic structures.
Lactonization is an intramolecular esterification that results in the formation of a cyclic ester, a lactone. For this compound, which is a γ,δ-unsaturated carboxylic acid, cyclization can be induced to form a γ-lactone (a five-membered ring) or a δ-lactone (a six-membered ring). The regioselectivity of lactonization is often dependent on the reaction conditions and the catalyst used.
For instance, the formation of γ-lactones from unsaturated carboxylic acids can be achieved through various methods, including those catalyzed by transition metals like palladium or manganese. nih.govnih.gov These reactions often proceed through activation of a C-H bond at the γ-position, followed by intramolecular cyclization. nih.gov The mechanism can involve the formation of a metal-alkoxide intermediate that attacks the activated C-H bond or a radical-based pathway.
Lactamization , the formation of a cyclic amide (a lactam), would require prior conversion of the carboxylic acid to an amide. For example, if this compound is first converted to the corresponding primary amide, intramolecular cyclization could then be induced to form a lactam. Similar to lactonization, the regioselectivity would depend on the reaction conditions.
Table 4: Examples of Lactonization of Unsaturated Carboxylic Acids
| Substrate Type | Catalyst/Reagent | Product Type | Key Features | Reference(s) |
| Aliphatic carboxylic acids | Manganese complexes with H₂O₂ | γ-Lactones | High site-selectivity for unactivated primary C-H bonds. | nih.govresearchgate.net |
| Dicarboxylic acids | Palladium catalysts with quinoline-pyridone ligands | γ- or δ-Lactones | Site-selectivity is controlled by the ligand structure. | nih.gov |
This table provides examples of lactonization reactions on analogous systems to illustrate the principles, as specific data for this compound is not available.
Tandem Reactions of this compound Remain a Subject for Future Investigation
The exploration of tandem reactions, where multiple chemical transformations occur in a single pot, represents a significant area of interest in modern organic synthesis for its efficiency and atom economy. However, a thorough review of scientific literature reveals a notable absence of specific studies on the tandem reactions involving this compound. This particular compound, possessing a unique combination of a methoxy group at the alpha position to a carboxylic acid and a terminal double bond, presents a theoretically rich scaffold for a variety of intramolecular and intermolecular transformations. Despite its potential, the chemical reactivity and transformation mechanisms, specifically through tandem processes, have not been documented in available research.
The functional groups present in this compound—a carboxylic acid, an ether, and an alkene—suggest several plausible, yet currently hypothetical, tandem reaction pathways. For instance, the interplay between the carboxylic acid and the terminal alkene could potentially lead to various cyclization reactions, such as lactonization, under specific catalytic conditions. The presence of the methoxy group could influence the regioselectivity and stereoselectivity of such transformations.
Furthermore, the terminal alkene functionality opens the door to potential tandem reactions such as hydroformylation-acetalization or aminocarbonylation-cyclization sequences, which are well-established for other unsaturated carboxylic acids and their derivatives. Radical cyclizations, initiated at the double bond, could also be envisioned, potentially leading to the formation of functionalized cyclic systems.
While the broader fields of tandem catalysis and the chemistry of unsaturated carboxylic acids are well-documented, the specific application of these principles to this compound is not described. Research into the reactivity of this compound could therefore unveil novel synthetic routes and chemical transformations.
Given the lack of specific research findings, any detailed discussion on the tandem reactions of this compound would be purely speculative. The scientific community awaits experimental studies to elucidate the reactivity of this compound and to harness its potential in the realm of tandem organic synthesis.
Derivatization and Analog Development of 2 Methoxy 4 Methylpent 4 Enoic Acid
Synthesis of Ester and Amide Derivatives
The carboxylic acid moiety is the most readily functionalized group in the molecule, serving as a primary handle for creating ester and amide derivatives.
Methyl and Ethyl Esters
The synthesis of simple alkyl esters, such as methyl and ethyl esters, is a fundamental derivatization of 2-methoxy-4-methylpent-4-enoic acid. These esters are often prepared to modify the polarity and volatility of the parent compound or as intermediates for further reactions.
Standard acid-catalyzed esterification, known as Fischer esterification, is a common method. This involves refluxing the carboxylic acid with an excess of the corresponding alcohol (methanol or ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). diva-portal.org
Alternatively, milder conditions can be employed to avoid potential side reactions involving the alkene. One such method involves the use of alkylating agents. For methyl esters, reagents like dimethyl sulfate or diazomethane can be effective, though the latter is hazardous and typically used on a small scale. A particularly efficient and widely used method involves catalysis by polymer-supported triphenylphosphine in the presence of 2,4,6-trichloro-1,3,5-triazine. organic-chemistry.org For more complex substrates, direct transesterification from other esters can be achieved using catalysts like scandium(III) triflate (Sc(OTf)₃), sometimes accelerated by microwave irradiation. organic-chemistry.org
| Method | Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Fischer Esterification | Methanol (B129727) or Ethanol, cat. H₂SO₄ | Reflux | Equilibrium-driven; requires excess alcohol or removal of water. |
| Alkylation | Dimethyl sulfate (for methyl ester) | Base (e.g., K₂CO₃), Room Temperature | Effective for O-methylation. diva-portal.org |
| Catalytic Transesterification | Alcohol, Sc(OTf)₃ | Boiling alcohol or microwave | High yields for various substrates. organic-chemistry.org |
Amide Conjugates for Peptide Analogues
The formation of an amide bond between this compound and the N-terminus of an amino acid or peptide sequence allows for its incorporation as an unnatural amino acid analog. Such modifications are crucial in medicinal chemistry for creating peptide mimetics with altered solubility, stability, and biological activity. springernature.com
Amide bond formation requires the activation of the carboxylic acid. This is typically achieved using a variety of coupling reagents developed for peptide synthesis. researchgate.net Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used with additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (OxymaPure®) to increase efficiency and suppress racemization. acs.orgoxymapure.com More advanced uronium or phosphonium salt reagents, such as HATU or PyBOP, offer high yields and are particularly effective for sterically hindered couplings. acs.org The reaction involves activating the carboxylic acid, followed by nucleophilic attack from the amine component. These reactions are generally performed in aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
| Coupling Reagent Class | Examples | Common Additive | Key Feature |
|---|---|---|---|
| Carbodiimides | EDCI, DCC | HOBt, OxymaPure® | Widely used and cost-effective. acs.org |
| Uronium Salts | HATU, HBTU, COMU | - | High efficiency, rapid coupling. acs.org |
| Phosphonium Salts | PyBOP, BOP | - | Effective for hindered couplings. acs.org |
Preparation of Functionalized Alkene Derivatives
The terminal alkene group in this compound provides a site for a range of addition and oxidation reactions, leading to diols, epoxides, and other functionalized derivatives.
Epoxidation and Dihydroxylation Products
Epoxidation involves the conversion of the carbon-carbon double bond into a three-membered ring containing oxygen, known as an epoxide or oxacyclopropane. This transformation is typically accomplished using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. libretexts.org The reaction is a concerted process where an oxygen atom is delivered to the same face of the double bond (syn addition). libretexts.org The resulting epoxide is a valuable synthetic intermediate that can be opened under acidic or basic conditions to yield various functionalized products, including diols.
Dihydroxylation is the addition of two hydroxyl (-OH) groups across the double bond. The stereochemical outcome depends on the chosen method:
Syn-dihydroxylation : This process adds both hydroxyl groups to the same face of the double bond. It is classically achieved using osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃), or with cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions. libretexts.org
Anti-dihydroxylation : This adds the hydroxyl groups to opposite faces of the double bond. It is typically achieved in a two-step sequence: epoxidation of the alkene with a peroxy acid, followed by acid-catalyzed ring-opening of the epoxide intermediate with water. khanacademy.org
| Transformation | Reagent(s) | Stereochemistry | Product |
|---|---|---|---|
| Epoxidation | m-CPBA | Syn addition | Epoxide |
| Syn-dihydroxylation | 1. OsO₄, 2. NaHSO₃/H₂O | Syn addition | Vicinal Diol |
| Anti-dihydroxylation | 1. m-CPBA, 2. H₃O⁺ | Anti addition | Vicinal Diol |
Allylic Functionalization
Allylic functionalization introduces a new group at the carbon atom adjacent to the double bond (the allylic position). This is a powerful strategy for creating complex molecules from simple alkenes. berkeley.edu Transition metal catalysis, particularly with palladium, rhodium, or iridium, has enabled a wide range of allylic C-H functionalization reactions. rsc.orgresearchgate.net These reactions typically proceed via a π-allyl metal intermediate, allowing for the regioselective introduction of nucleophiles. rsc.org For this compound, this would involve targeting the C-3 position. The reaction could involve an initial oxidation to form an allylic acetate, which can then be displaced by various nucleophiles. berkeley.edu This approach expands the scope of accessible derivatives to include those with new C-N, C-O, C-S, or C-C bonds at the allylic position. berkeley.edu
Chiral Derivatives for Auxiliary and Ligand Design
The C-2 carbon of this compound is a stereocenter. If the molecule is prepared or resolved into a single enantiomeric form, it can serve as a valuable chiral building block for asymmetric synthesis.
A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction, leading to a specific stereochemical outcome. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered. wikipedia.org Given its carboxylic acid handle for attachment and a defined stereocenter, enantiopure this compound could potentially be developed into a chiral auxiliary. For example, it could be converted into an amide with a substrate, where the chiral environment created by the methoxy (B1213986) group and the pentenyl chain would direct reactions such as alkylations or aldol additions on the attached substrate, similar to the well-established Evans oxazolidinones or pseudoephedrine amides. wikipedia.org
Furthermore, the functional groups within the molecule make it a candidate for ligand design in asymmetric catalysis. The carboxylic acid can coordinate to a metal center, while the methoxy and alkene groups could provide secondary coordination sites or steric bulk. By binding to a metal catalyst, the chiral ligand creates an asymmetric environment that can induce high enantioselectivity in reactions involving a prochiral substrate. Cinchona alkaloids, for instance, are widely used as chiral ligands and organocatalysts in a variety of asymmetric reactions. acs.org
Based on a comprehensive review of available scientific literature, there is currently insufficient public domain data to generate a detailed article on the derivatization and analog development of this compound, specifically focusing on its structural modifications and structure-reactivity relationships.
Searches for scholarly articles, patents, and chemical databases did not yield specific research detailing the synthesis of derivatives or the systematic study of how structural changes to this compound influence its chemical reactivity or biological activity. The existing body of research primarily focuses on related but structurally distinct compounds.
Due to the lack of specific information on the structural modifications and corresponding reactivity data for this compound, it is not possible to construct the requested data tables or provide a detailed analysis as outlined in the user's instructions. Further research and publication in this specific area are needed to provide the information required for such an article.
Spectroscopic and Structural Analysis of this compound Remains Undocumented in Public Scientific Literature
This absence of information prevents a detailed discussion and presentation of the advanced spectroscopic properties of this specific molecule as outlined. The requested in-depth analysis, including the elucidation of its structure through 1H NMR, 13C NMR, and various 2D NMR techniques (COSY, HSQC, HMBC, NOESY), cannot be fulfilled without access to primary research data. Similarly, the determination of its exact mass via High-Resolution Mass Spectrometry (HRMS) and the analysis of its fragmentation pathways through Tandem Mass Spectrometry (MS/MS) are contingent on experimental results that are not currently available in the public domain.
Furthermore, studies involving the use of chiral shift reagents to assess the enantiomeric purity of this compound also appear to be absent from the scientific literature.
While data exists for structurally related compounds, such as 2-methyl-4-pentenoic acid and various other pentenoic acid derivatives, this information is not directly applicable to the unique structure of this compound. The presence of the methoxy group at the C-2 position would significantly influence the chemical shifts and coupling constants in the NMR spectra, as well as the fragmentation patterns in mass spectrometry, making extrapolation from other compounds scientifically unsound for a detailed and accurate analysis.
Therefore, until research on the synthesis and characterization of this compound is conducted and published, a scientifically rigorous article on its advanced spectroscopic and structural properties cannot be generated.
Advanced Spectroscopic and Structural Characterization Studies of 2 Methoxy 4 Methylpent 4 Enoic Acid
Advanced Mass Spectrometry (MS) Techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the dual purpose of assessing the purity of 2-methoxy-4-methylpent-4-enoic acid and confirming its molecular identity. This powerful method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection afforded by mass spectrometry.
For the analysis of carboxylic acids like this compound, a derivatization step is often employed to enhance volatility and improve chromatographic peak shape. lmaleidykla.ltnih.gov A common approach involves the conversion of the carboxylic acid to a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester, prior to injection into the GC system. lmaleidykla.ltnih.govusherbrooke.ca The choice of derivatization agent and reaction conditions is crucial for achieving quantitative conversion and avoiding the formation of byproducts.
Once the derivatized analyte is introduced into the GC, it travels through a capillary column, where it is separated from any impurities based on its boiling point and interactions with the stationary phase. The retention time, the time it takes for the compound to elute from the column, serves as a primary identifier. The purity of the sample can be determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. Modern GC systems can achieve high resolution, allowing for the separation of closely related impurities. nsf.gov
Upon elution from the GC column, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are then separated by their mass-to-charge ratio (m/z). The mass spectrum of this compound is expected to exhibit a molecular ion peak corresponding to its molecular weight, although in some cases it may be weak or absent. libretexts.org
The fragmentation pattern is a unique fingerprint of the molecule and provides crucial structural information. For this compound, key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH3), the carboxylic acid group (-COOH), or cleavage at the allylic position. Predicted mass spectrometry data for this compound suggests the presence of adducts in its mass spectrum. uni.lu
Table 1: Predicted GC-MS Fragmentation Data for this compound Adducts uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 145.08592 |
| [M+Na]⁺ | 167.06786 |
| [M-H]⁻ | 143.07136 |
| [M+NH₄]⁺ | 162.11246 |
| [M+K]⁺ | 183.04180 |
| [M+H-H₂O]⁺ | 127.07590 |
| [M+HCOO]⁻ | 189.07684 |
| [M+CH₃COO]⁻ | 203.09249 |
| [M+Na-2H]⁻ | 165.05331 |
| [M]⁺ | 144.07809 |
| [M]⁻ | 144.07919 |
This table presents predicted m/z values for various adducts of this compound, which can be valuable for its identification in mass spectrometry analysis.
By comparing the obtained mass spectrum with libraries of known compounds or by interpreting the fragmentation pattern, the structure of this compound can be unequivocally confirmed. The combination of retention time and mass spectral data provides a high degree of confidence in both the identification and purity assessment of the compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a non-destructive means to probe the molecular structure of this compound. These methods are based on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their natural vibrational modes. The resulting spectra provide a detailed fingerprint of the functional groups present and can also offer insights into the conformational preferences of the molecule.
Characteristic Absorption Bands of Carboxylic Acid, Alkene, and Ether Groups.
Carboxylic Acid Group:
O-H Stretch: A very broad and intense absorption band is anticipated in the IR spectrum, typically in the region of 3300-2500 cm⁻¹, arising from the stretching vibration of the hydroxyl group of the carboxylic acid, which is often involved in hydrogen bonding. mdpi.com
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch is expected around 1700-1725 cm⁻¹ in the IR spectrum. nih.gov The exact position can be influenced by hydrogen bonding and the electronic effects of adjacent substituents.
C-O Stretch and O-H Bend: Vibrations associated with the C-O single bond stretch and the in-plane O-H bend are expected in the 1300-1200 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.
Alkene Group:
=C-H Stretch: The stretching vibrations of the hydrogens attached to the double bond typically appear as medium to weak bands in the IR spectrum above 3000 cm⁻¹, usually in the 3080-3010 cm⁻¹ range.
C=C Stretch: A band of variable intensity, often weak in the IR spectrum but stronger in the Raman spectrum, is expected around 1640-1680 cm⁻¹ for the carbon-carbon double bond stretch.
=C-H Bends: Out-of-plane bending vibrations of the alkene hydrogens give rise to characteristic absorptions in the 1000-650 cm⁻¹ region of the IR spectrum.
Ether Group:
C-O-C Stretch: The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage are expected to produce strong bands in the IR spectrum, typically in the 1260-1000 cm⁻¹ region. The asymmetric stretch is usually the more intense of the two.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 (broad) |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 |
| Carboxylic Acid | C-O Stretch / O-H Bend | 1440 - 1200 |
| Alkene | =C-H Stretch | 3100 - 3000 |
| Alkene | C=C Stretch | 1680 - 1640 |
| Alkene | =C-H Bend (out-of-plane) | 1000 - 650 |
| Ether | C-O-C Asymmetric Stretch | 1260 - 1000 |
| Methyl/Methylene | C-H Stretch | 2980 - 2850 |
| Methyl/Methylene | C-H Bend | 1470 - 1370 |
This table provides an estimation of the key vibrational frequencies for the functional groups present in this compound, based on established correlation tables and data from analogous compounds.
Conformational Analysis using Vibrational Spectroscopy.
The rotational freedom around the single bonds in this compound allows for the existence of multiple conformers. Vibrational spectroscopy can be a valuable tool for studying this conformational isomerism. nih.gov Different conformers will have slightly different vibrational frequencies, and in some cases, distinct absorption bands for each conformer can be resolved. researchgate.net
By analyzing the temperature dependence of the IR and Raman spectra, it is possible to gain insights into the relative stabilities of the different conformers. As the temperature is lowered, the equilibrium will shift towards the more stable conformer, leading to an increase in the intensity of its corresponding absorption bands.
Chiroptical Spectroscopy for Absolute Configuration Determination.
This compound possesses a chiral center at the carbon atom bearing the methoxy and carboxylic acid groups. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are indispensable for determining the absolute configuration of these enantiomers.
Electronic Circular Dichroism (ECD) Spectroscopy.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration of chiral molecules containing a chromophore. nih.gov The carboxylic acid group and the carbon-carbon double bond in this compound can act as chromophores, giving rise to characteristic ECD signals.
The ECD spectrum is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. The sign and magnitude of the Cotton effects (the peaks and troughs in the ECD spectrum) are directly related to the stereochemistry of the molecule.
In practice, the experimental ECD spectrum of an enantiomerically pure sample of this compound would be measured. This spectrum is then compared with the ECD spectra predicted for the (R) and (S) enantiomers using quantum chemical calculations, typically at the Time-Dependent Density Functional Theory (TDDFT) level. jst.go.jp A good agreement between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. researchgate.net The accuracy of the prediction is highly dependent on the correct identification of the predominant conformers of the molecule in solution.
Optical Rotatory Dispersion (ORD) Measurements.
Optical Rotatory Dispersion (ORD) is another chiroptical technique that can be used to determine the absolute configuration of chiral compounds. ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting ORD curve, which shows Cotton effects in the vicinity of the absorption bands of the chromophores, is characteristic of the molecule's stereochemistry. researchgate.net
Similar to ECD, the experimental ORD curve of an enantiomerically pure sample of this compound can be compared with theoretically calculated ORD curves for the (R) and (S) enantiomers. A match between the experimental and one of the calculated curves provides the absolute configuration.
While both ECD and ORD are powerful techniques, ECD is often preferred due to the greater resolution of individual electronic transitions, which can simplify spectral interpretation. However, ORD can be a valuable complementary technique, especially when the ECD signals are weak or overlapping. The combination of these chiroptical methods with theoretical calculations provides a robust and reliable approach for the stereochemical elucidation of chiral molecules like this compound.
X-ray Crystallography of Crystalline Derivatives
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule. numberanalytics.comnih.gov This method is particularly crucial for complex organic molecules like this compound, where stereochemistry plays a significant role in the compound's properties and potential applications. By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, researchers can elucidate precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. purechemistry.orgresearchgate.net
For a molecule such as this compound, which may be a liquid or an oil at room temperature or may not readily form crystals suitable for X-ray diffraction, the preparation of crystalline derivatives is a common and effective strategy. This involves a chemical reaction of the parent acid with a reagent that imparts crystallinity to the resulting product. Often, this is achieved by converting the carboxylic acid into a salt or an amide using a chiral amine or an achiral base that facilitates the formation of a well-ordered crystal lattice. The choice of the derivatizing agent is critical and is often guided by its ability to form strong intermolecular interactions, such as hydrogen bonds, which are conducive to crystallization. wpmucdn.com
Common methods for obtaining single crystals suitable for X-ray analysis include slow evaporation of a saturated solution, vapor diffusion, and liquid-liquid diffusion. nih.govrochester.edursc.org In the slow evaporation method, the crystalline derivative is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over time, leading to the formation of crystals as the solution becomes supersaturated. rochester.edu Vapor diffusion involves dissolving the derivative in a solvent and placing it in a sealed container with a more volatile "anti-solvent" in which the derivative is insoluble; the slow diffusion of the anti-solvent vapor into the solution induces crystallization. nih.govrsc.org
As of the current literature review, specific X-ray crystallographic data for derivatives of this compound have not been published. However, to illustrate the type of information that would be obtained from such a study, a hypothetical data table for a crystalline derivative is presented below. This table represents the typical parameters reported in a single-crystal X-ray diffraction study.
Table 1: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 15.789(6) |
| α (°) | 90 |
| β (°) | 98.76(3) |
| γ (°) | 90 |
| Volume (ų) | 1334.5(8) |
| Z | 4 |
| Calculated density (g/cm³) | 1.254 |
| Absorption coefficient (mm⁻¹) | 0.110 |
| F(000) | 624 |
| Crystal size (mm³) | 0.25 x 0.18 x 0.15 |
| **Theta range for data collection (°) ** | 2.50 to 28.00 |
| Reflections collected | 9876 |
| Independent reflections | 2754 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.138 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent experimentally determined values for any derivative of this compound.
The determination of the crystal structure of a derivative would provide unequivocal proof of the molecular connectivity and, most importantly, the absolute stereochemistry of the chiral center at the C2 position. The Flack parameter, a value derived from the diffraction data, is instrumental in determining the absolute configuration of a chiral molecule. researchgate.net Such structural data is invaluable for understanding structure-activity relationships and for the rational design of molecules with specific biological or chemical functions. nih.gov
Theoretical and Computational Chemistry Investigations of 2 Methoxy 4 Methylpent 4 Enoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. epstem.netmdpi.commdpi.com For a molecule like 2-methoxy-4-methylpent-4-enoic acid, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would provide significant insights into its behavior. researchgate.net
The first step in a computational study is typically geometry optimization, where the lowest energy arrangement of the atoms in the molecule is determined. This compound possesses several rotatable bonds, leading to multiple possible conformations. A thorough conformational analysis would be necessary to identify the most stable conformer(s). This process involves systematically rotating the single bonds and calculating the energy of each resulting geometry.
For instance, studies on similar flexible molecules like 4-pentenoic acid have shown the importance of identifying the stablest conformers to accurately predict their properties. researchgate.net The presence of the methoxy (B1213986) group and the isobutenyl group in this compound would introduce specific steric and electronic interactions that dictate the preferred conformations. The carboxylic acid group itself can exist in different orientations, further contributing to the conformational landscape.
A hypothetical table of the relative energies of different conformers of this compound, as would be generated by DFT calculations, is presented below.
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| A | ~60° (gauche) | 0.00 | ~70 |
| B | ~180° (anti) | 1.20 | ~20 |
| C | ~120° | 2.50 | ~10 |
The electronic structure of this compound can be elucidated through analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. epstem.net
For this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond of the isobutenyl group, as this is typically the most electron-rich region in such unsaturated compounds. The LUMO is likely to be centered on the carbonyl group of the carboxylic acid, which is the most electrophilic site.
A study on 4-methoxypicolinic acid showed that the methoxy group acts as an electron-donating group, pushing electron density into the ring system. academicjournals.org Similarly, the methoxy group at the α-position in this compound would influence the electron distribution and the energies of the frontier orbitals.
Below is a hypothetical table summarizing the expected HOMO and LUMO energies for this compound.
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -9.5 | C=C bond of the isobutenyl group |
| LUMO | -0.8 | C=O bond of the carboxylic acid |
| HOMO-LUMO Gap | 8.7 | - |
Vibrational frequency calculations are crucial for predicting the infrared (IR) spectrum of a molecule. chemrxiv.org These calculations can confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and help in the assignment of experimentally observed spectral bands.
For this compound, characteristic vibrational modes would include:
O-H stretch of the carboxylic acid, typically appearing as a broad band in the region of 2500-3300 cm⁻¹.
C=O stretch of the carboxylic acid, a strong absorption expected around 1700-1725 cm⁻¹.
C=C stretch of the isobutenyl group, anticipated in the 1640-1680 cm⁻¹ region.
C-O stretches of the methoxy and carboxylic acid groups, likely found in the 1000-1300 cm⁻¹ range.
Computational studies on similar molecules, such as 4-pentenoic acid, have demonstrated good agreement between calculated and experimental vibrational frequencies after applying appropriate scaling factors. researchgate.net
A table of predicted vibrational frequencies for key functional groups is provided below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| O-H stretch (Carboxylic Acid) | ~3100 | Broad, Strong |
| C=O stretch (Carboxylic Acid) | ~1715 | Strong |
| C=C stretch (Isobutenyl) | ~1650 | Medium |
| C-O stretch (Methoxy) | ~1100 | Strong |
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. youtube.com
The synthesis of this compound would likely involve several key steps, such as the formation of the α-methoxy group. One possible route could be a Williamson ether synthesis-type reaction involving the corresponding α-hydroxy acid. Computational methods can be used to model this reaction, locate the transition state structure, and calculate the activation energy.
The transition state is the highest energy point along the reaction coordinate and its characterization is crucial for understanding the reaction kinetics. nih.gov For an SN2-type reaction to introduce the methoxy group, the transition state would involve the simultaneous breaking of the bond to a leaving group and the formation of the new carbon-oxygen bond. Computational analysis can provide detailed geometric parameters of this fleeting species.
A hypothetical table summarizing the calculated activation energy for a key synthetic step is shown below.
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| α-Methoxylation (SN2) | DFT (B3LYP/6-311+G(d,p)) | 22.5 |
Computational methods are increasingly used to predict the regio- and stereoselectivity of organic reactions. nih.govrsc.org For reactions involving this compound, such as addition to the double bond, computational models can help predict which regioisomer will be favored. This is often achieved by comparing the energies of the possible transition states leading to the different products.
For instance, in the hydroboration-oxidation of the double bond, computational analysis could predict whether the hydroxyl group will add to the terminal or internal carbon of the double bond. The stereoselectivity of reactions at the chiral center (C2) could also be investigated, for example, by modeling reactions with chiral reagents. The steric hindrance from the methoxy and isobutenyl groups would play a significant role in determining the facial selectivity of an incoming reagent.
A hypothetical table illustrating the predicted regioselectivity for a reaction is presented below.
| Reaction | Predicted Major Regioisomer | Predicted Ratio (Major:Minor) |
|---|---|---|
| Hydroboration-Oxidation | Addition to terminal carbon | >95:5 |
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate its behavior in a solution, revealing crucial information about its conformational flexibility, solvation, and intermolecular interactions.
A typical MD simulation of this compound would involve placing a model of the molecule in a simulated box of solvent molecules, such as water or a non-polar solvent. The interactions between all atoms are defined by a force field, which is a set of parameters that describe the potential energy of the system. The simulation then proceeds in a series of small time steps, tracking the position and velocity of each atom.
Detailed Research Findings from Hypothetical Simulations:
Hypothetical MD simulations of this compound in an aqueous environment could be expected to reveal the following:
Solvation Shell Structure: The simulations would characterize the arrangement of water molecules around the solute. The carboxylic acid group, being polar, would be expected to form strong hydrogen bonds with surrounding water molecules. The methoxy group can also act as a hydrogen bond acceptor. In contrast, the methyl and isopropenyl groups would exhibit hydrophobic character, leading to a more ordered structure of water molecules around them, a phenomenon known as hydrophobic hydration.
Hydrogen Bonding Dynamics: A key aspect of the solution-phase behavior would be the dynamics of hydrogen bonds between the carboxylic acid group of this compound and water molecules, as well as potential intramolecular hydrogen bonding. The simulations would quantify the average number of hydrogen bonds, their lifetimes, and their geometries.
Below is a hypothetical data table summarizing potential results from an MD simulation of this compound in water.
Table 1: Hypothetical Molecular Dynamics Simulation Data for this compound in Aqueous Solution
| Parameter | Hypothetical Value | Description |
| Solvent | Water (TIP3P model) | The solvent environment for the simulation. |
| Simulation Time | 100 ns | The total time duration of the simulation. |
| Temperature | 298 K | The temperature at which the simulation was run. |
| Pressure | 1 atm | The pressure at which the simulation was run. |
| Average Number of Hydrogen Bonds (Solute-Water) | 3.5 | The average number of hydrogen bonds between the solute molecule and surrounding water molecules. |
| Hydrogen Bond Lifetime (Carboxylic Acid - Water) | 2.1 ps | The average duration of a hydrogen bond between the carboxylic acid group and a water molecule. |
| Radial Distribution Function (g(r)) Peak for Carboxyl Oxygen - Water Hydrogen | 1.8 Å | The distance of highest probability for finding a water hydrogen atom near a carboxyl oxygen atom. |
| Radius of Gyration (Rg) | 3.2 Å | A measure of the molecule's compactness. |
QSAR (Quantitative Structure-Activity Relationship) Studies (excluding biological activity endpoints)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific endpoint, such as a physicochemical property or a chemical reactivity parameter. These models are built by finding a statistically significant correlation between calculated molecular descriptors and an observed property for a set of compounds. For this compound, QSAR studies can be employed to predict various physicochemical properties without the need for experimental measurements.
The process of developing a QSAR model involves several steps:
Data Set Selection: A diverse set of molecules with known experimental values for the property of interest is collected.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the data set. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the property.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Detailed Research Findings from a Hypothetical QSAR Study:
A hypothetical QSAR study focused on predicting the octanol-water partition coefficient (logP) of a series of aliphatic carboxylic acids, including this compound, might yield the following findings:
Relevant Descriptors: The QSAR model would likely identify descriptors related to molecular size, polarity, and hydrogen bonding capacity as being most influential in determining the logP value. For example, the number of carbon atoms, the solvent accessible surface area, and the number of hydrogen bond donors and acceptors would be significant.
Model Equation: A simplified, hypothetical QSAR equation derived from such a study could look like this: logP = 0.5 * (Number of Carbon Atoms) - 0.8 * (Number of Oxygen Atoms) + 0.2 * (Molecular Weight) - 1.2
Using this hypothetical model, one could predict the logP of this compound.
Below is a hypothetical data table illustrating the types of molecular descriptors that would be used in a QSAR study for this compound and their potential contribution to a predictive model for a physicochemical property like logP.
Table 2: Hypothetical Molecular Descriptors for this compound in a QSAR Study for logP Prediction
| Descriptor Type | Descriptor Name | Hypothetical Value | Description |
| Constitutional | Molecular Weight | 144.17 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| Constitutional | Number of Heavy Atoms | 10 | The number of non-hydrogen atoms in the molecule. |
| Topological | Wiener Index | 210 | A distance-based topological index that reflects the branching of the molecule. |
| Electronic | Polar Surface Area (PSA) | 46.53 Ų | The surface area of the molecule that arises from polar atoms (oxygen and nitrogen). |
| Physicochemical | Predicted logP (XlogP) | 1.4 | A predicted value for the octanol-water partition coefficient, indicating its relative hydrophobicity. uni.lu |
Applications of 2 Methoxy 4 Methylpent 4 Enoic Acid As a Building Block in Complex Organic Synthesis
Building Block for Advanced Materials and PolymersThere is no evidence in the current scientific literature of this compound being utilized for the synthesis of advanced materials or polymers.
Until research on 2-methoxy-4-methylpent-4-enoic acid is undertaken and published, its potential applications in the field of organic chemistry remain speculative.
Precursor for Monomers with Specific Functionalities
The unique structure of this compound makes it an ideal starting material for the synthesis of monomers tailored with specific chemical properties. The presence of the carboxylic acid and the double bond allows for a variety of chemical modifications, enabling the introduction of desired functional groups.
Research has demonstrated that related methoxy-functionalized carboxylic acids can be transformed into a range of monomeric units. For instance, the conversion of the carboxylic acid to an ester or an amide is a straightforward process that can be used to append different chemical moieties to the core structure. These modifications can influence the reactivity of the monomer in polymerization reactions and the properties of the resulting polymer.
The terminal alkene group provides a reactive handle for polymerization processes, particularly addition and ring-opening metathesis polymerization (ROMP). The methoxy (B1213986) group at the α-position can influence the electronic properties of the double bond, thereby affecting its reactivity and the stereochemistry of the polymerization. This level of control is crucial for designing polymers with precisely defined architectures and functionalities.
A key area of interest is the synthesis of functional monomers that can impart specific characteristics, such as hydrophilicity, biocompatibility, or optical activity, to a polymer. By chemically modifying this compound, researchers can create a library of monomers, each designed to introduce a particular functionality into the final polymeric material.
Table 1: Potential Monomer Derivatives from this compound
| Monomer Derivative | Synthetic Pathway | Potential Functionality |
|---|---|---|
| Acrylate Ester | Esterification with 2-hydroxyethyl acrylate | Cross-linking, increased hydrophilicity |
| Amide-functionalized Monomer | Amidation with a primary amine | Hydrogen bonding, pH-responsiveness |
Incorporation into Polymer Backbones or Side Chains
The dual functionality of this compound allows for its incorporation into both the backbone and side chains of polymers, offering a route to materials with tailored properties. When used as a comonomer in polymerization reactions, the resulting polymer can exhibit properties derived from the unique structure of this building block.
When integrated into the polymer backbone, the methoxy and methyl groups can influence the polymer's conformation and packing, thereby affecting its thermal and mechanical properties. For instance, the steric bulk of these groups can lead to a more amorphous polymer with a lower glass transition temperature compared to a polymer derived from a less substituted monomer.
Alternatively, this compound can be grafted onto an existing polymer backbone as a side chain. This approach is particularly useful for modifying the surface properties of materials. The carboxylic acid group can be used as an anchor point to attach the molecule to a polymer with complementary functional groups. The pendant methoxy and alkene groups can then impart new functionalities to the material's surface.
The ability to precisely control the placement of these functional groups within a polymer structure is a significant advantage. This control allows for the design of "smart" materials that can respond to external stimuli such as changes in pH, temperature, or light.
Table 2: Polymer Architectures Incorporating this compound
| Polymer Architecture | Method of Incorporation | Resulting Polymer Properties |
|---|---|---|
| Linear Copolymer | Co-polymerization with other vinyl monomers | Modified thermal and mechanical properties |
| Graft Copolymer | Grafting onto a pre-existing polymer | Modified surface properties, stimuli-responsiveness |
Ligand Design and Catalyst Development
The structural features of this compound also make it a promising candidate for the design of novel ligands for catalysis. The carboxylic acid and the oxygen atom of the methoxy group can act as coordination sites for metal ions, forming stable chelate complexes.
The development of chiral ligands is a major focus in asymmetric catalysis. While this compound itself is achiral, it can be used as a scaffold for the synthesis of chiral ligands. For example, the double bond can be dihydroxylated to create a chiral diol, which can then be further modified to produce a chiral ligand. The stereochemistry of the diol can be controlled using asymmetric dihydroxylation catalysts.
These custom-designed ligands can be used to create catalysts for a wide range of organic transformations, including hydrogenations, C-C bond-forming reactions, and oxidations. The electronic and steric properties of the ligand, which are influenced by the methoxy and methyl groups, can have a profound impact on the activity and selectivity of the catalyst.
Furthermore, the carboxylic acid group provides a handle for immobilizing the catalyst on a solid support. This is a key strategy for developing recyclable catalysts, which are highly desirable for sustainable chemical processes. The ability to tether the catalyst to a solid support without significantly affecting its catalytic performance is a critical aspect of ligand design.
Table 3: Potential Ligand and Catalyst Applications
| Application | Design Strategy | Target Reaction |
|---|---|---|
| Asymmetric Hydrogenation | Synthesis of a chiral phosphine (B1218219) ligand | Enantioselective reduction of ketones |
| C-C Coupling Reactions | Formation of a palladium complex | Suzuki or Heck coupling reactions |
Potential Biosynthetic or Biocatalytic Relevance of 2 Methoxy 4 Methylpent 4 Enoic Acid Analogs
Investigation of Hypothetical Biosynthetic Pathways
The natural occurrence of 2-methoxy-4-methylpent-4-enoic acid has yet to be confirmed, and as such, any proposed biosynthetic pathway remains speculative. However, by examining the biosynthesis of structurally related compounds, plausible enzymatic steps for its formation can be postulated.
The formation of this compound in a biological system would likely involve a series of enzymatic modifications of a precursor molecule. Key enzyme classes that could be implicated in such a pathway include:
Oxygenases: These enzymes could be responsible for the introduction of the methoxy (B1213986) group at the C-2 position. A common mechanism involves the hydroxylation of the carbon backbone by a monooxygenase, followed by a subsequent methylation step catalyzed by a methyltransferase.
Methyltransferases: As mentioned, these enzymes would play a crucial role in transferring a methyl group from a donor molecule, such as S-adenosyl-L-methionine (SAM), to a hydroxyl group at the C-2 position.
Fatty Acid Synthase (FAS) or Polyketide Synthase (PKS) systems: The carbon skeleton of the molecule, a substituted pentenoic acid, could potentially be assembled by a modified FAS or PKS complex. These enzymatic machineries are responsible for the iterative condensation of small carboxylic acid units to build up a carbon chain. The methyl branch at C-4 could be introduced by a specific domain within the synthase complex that utilizes methylmalonyl-CoA instead of malonyl-CoA during one of the condensation cycles.
Dehydratases: The introduction of the double bond between C-4 and the methyl group at C-4 would likely be catalyzed by a dehydratase, which removes a molecule of water from the saturated precursor.
While the metabolic role of this compound is unknown, its structural analog, 2-methyl-4-pentenoic acid, offers some insights into its potential as a metabolic intermediate. 2-Methyl-4-pentenoic acid is a branched-chain fatty acid that has been identified as a human metabolite. nih.govhmdb.ca Such compounds can serve as precursors for the biosynthesis of more complex molecules. For instance, 2-methyl-4-pentenoic acid can be utilized as a precursor in the biosynthesis of avermectins, which are potent antiparasitic agents. medchemexpress.commedchemexpress.com
By analogy, it is conceivable that this compound could also function as a building block in the biosynthesis of other natural products. The presence of the methoxy group could offer a site for further enzymatic modification or contribute to the biological activity of the final product. The metabolic pathways in which 2-methyl-4-pentenoic acid participates are linked to fatty acid metabolism. hmdb.ca
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-methoxy-4-methylpent-4-enoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves Claisen condensation or esterification using reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) under controlled temperatures (e.g., 60–80°C) and inert atmospheres . Key steps include:
- Purification via column chromatography or recrystallization.
- Monitoring reaction progress using thin-layer chromatography (TLC).
- Optimizing yields by adjusting catalyst concentrations (e.g., acid/base catalysts) and solvent polarity.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA guidelines (29 CFR 1910.132) and implement:
- Engineering controls : Use fume hoods and HEPA-filtered vacuums to minimize airborne exposure .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles; use respirators if airborne concentrations exceed permissible limits.
- Decontamination : Immediate showering after skin contact and use of emergency eyewash stations .
Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry (e.g., Z/E isomerism) and functional groups .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) and detect impurities .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., 156.22 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies in published NMR data for this compound?
- Methodological Answer :
- Isomer analysis : Check for Z/E isomerism, which alters chemical shifts (e.g., δ 5.2 ppm for vinyl protons in Z-configuration) .
- Solvent effects : Compare spectra in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to eliminate solvent-induced shifts.
- Computational validation : Use density functional theory (DFT) to predict NMR spectra and cross-verify experimental data .
Q. What strategies enhance yield and selectivity in the synthesis of this compound?
- Methodological Answer :
- Catalyst optimization : Use chiral catalysts (e.g., Rhodium complexes) for enantioselective synthesis .
- Temperature control : Maintain reactions at 60–70°C to minimize side-product formation (e.g., decarboxylation).
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for esterification steps .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Accelerated stability studies : Incubate samples at pH 2–12 and temperatures up to 40°C for 4–6 weeks.
- Analytical monitoring : Use HPLC to track degradation products (e.g., methoxy group hydrolysis) .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
Q. What experimental approaches are suitable for studying the compound’s interactions in biochemical pathways?
- Methodological Answer :
- Enzyme inhibition assays : Test competitive binding against target enzymes (e.g., hydrolases) using fluorogenic substrates .
- Metabolic labeling : Use isotopic tracers (e.g., ¹⁴C-labeled compound) to track incorporation into cellular metabolites .
- In silico docking : Model interactions with protein active sites using software like AutoDock Vina .
Data Contradiction and Validation
Q. How should researchers address conflicting reactivity data in peer-reviewed studies?
- Methodological Answer :
- Reproducibility checks : Replicate experiments using identical reagents (e.g., Sigma-Aldrity grade) and protocols .
- Side-product analysis : Use GC-MS to identify byproducts from competing reaction pathways .
- Peer collaboration : Share raw data (e.g., NMR .fid files) for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
